Cas no 1017788-05-4 (a-(Aminomethyl)-2-fluorobenzeneacetic acid hydrochloride)

a-(Aminomethyl)-2-fluorobenzeneacetic acid hydrochloride is a fluorinated aromatic compound featuring both an aminomethyl and carboxylic acid functional group, rendered as its hydrochloride salt for enhanced stability and solubility. The fluorine substitution at the ortho position influences electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring targeted modifications. Its hydrochloride form ensures improved handling and storage characteristics. This compound is suited for applications in medicinal chemistry, such as the development of enzyme inhibitors or receptor modulators, where precise structural tuning is critical. High purity and consistent quality are maintained to meet rigorous research and industrial standards.
a-(Aminomethyl)-2-fluorobenzeneacetic acid hydrochloride structure
1017788-05-4 structure
Product name:a-(Aminomethyl)-2-fluorobenzeneacetic acid hydrochloride
CAS No:1017788-05-4
MF:C9H10FNO2
MW:183.179605960846
CID:5705038
PubChem ID:55263423

a-(Aminomethyl)-2-fluorobenzeneacetic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • AKOS006304260
    • 1017788-05-4
    • a-(Aminomethyl)-2-fluorobenzeneacetic acid HCl
    • 3-amino-2-(2-fluorophenyl)propanoic acid
    • SCHEMBL3385715
    • F79046
    • WGELWTWHDRIGOT-UHFFFAOYSA-N
    • 3-amino-2-(2-fluoro-phenyl)-propionic acid
    • a-(Aminomethyl)-2-fluorobenzeneacetic acid
    • Benzeneacetic acid, α-(aminomethyl)-2-fluoro-
    • a-(Aminomethyl)-2-fluorobenzeneacetic acid hydrochloride
    • Inchi: 1S/C9H10FNO2/c10-8-4-2-1-3-6(8)7(5-11)9(12)13/h1-4,7H,5,11H2,(H,12,13)
    • InChI Key: WGELWTWHDRIGOT-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C(C(=O)O)CN

Computed Properties

  • Exact Mass: 183.06955672g/mol
  • Monoisotopic Mass: 183.06955672g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.7
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • Density: 1.289±0.06 g/cm3(Predicted)
  • Boiling Point: 301.3±32.0 °C(Predicted)
  • pka: 2.91±0.16(Predicted)

a-(Aminomethyl)-2-fluorobenzeneacetic acid hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Advanced ChemBlocks
P43029-250mg
a-(Aminomethyl)-2-fluorobenzeneacetic acid hydrochloride
1017788-05-4 95%
250mg
$300 2024-05-20
1PlusChem
1P01JNDO-1g
a-(Aminomethyl)-2-fluorobenzeneacetic acid HCl
1017788-05-4 97%
1g
$492.00 2023-12-27
Aaron
AR01JNM0-1g
a-(Aminomethyl)-2-fluorobenzeneacetic acid HCl
1017788-05-4 97%
1g
$561.00 2025-02-11
Aaron
AR01JNM0-500mg
a-(Aminomethyl)-2-fluorobenzeneacetic acid HCl
1017788-05-4 97%
500mg
$353.00 2025-02-11
1PlusChem
1P01JNDO-500mg
a-(Aminomethyl)-2-fluorobenzeneacetic acid HCl
1017788-05-4 97%
500mg
$306.00 2023-12-27
Advanced ChemBlocks
P43029-100mg
a-(Aminomethyl)-2-fluorobenzeneacetic acid hydrochloride
1017788-05-4 95%
100mg
$190 2024-05-20
Advanced ChemBlocks
P43029-1g
a-(Aminomethyl)-2-fluorobenzeneacetic acid hydrochloride
1017788-05-4 95%
1g
$720 2024-05-20
Aaron
AR01JNM0-250mg
a-(Aminomethyl)-2-fluorobenzeneacetic acid HCl
1017788-05-4 97%
250mg
$240.00 2025-02-11
1PlusChem
1P01JNDO-250mg
a-(Aminomethyl)-2-fluorobenzeneacetic acid HCl
1017788-05-4 97%
250mg
$213.00 2023-12-27

a-(Aminomethyl)-2-fluorobenzeneacetic acid hydrochloride Related Literature

Additional information on a-(Aminomethyl)-2-fluorobenzeneacetic acid hydrochloride

A-(Aminomethyl)-2-Fluorobenzeneacetic Acid Hydrochloride: A Comprehensive Overview

A-(Aminomethyl)-2-fluorobenzeneacetic acid hydrochloride, with the CAS number 1017788-05-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an aminomethyl group attached to a fluorinated benzene ring and a carboxylic acid moiety. The hydrochloride salt form indicates that the compound exists in its protonated state, making it more stable and soluble for various applications.

The synthesis of a-(Aminomethyl)-2-fluorobenzeneacetic acid hydrochloride involves a series of well-established organic reactions. The starting material typically begins with 2-fluorobenzeneacetic acid, which undergoes nucleophilic substitution or coupling reactions to introduce the aminomethyl group. The final step involves protonation with hydrochloric acid to form the hydrochloride salt. This process ensures high purity and consistency, making it suitable for both research and industrial use.

Recent studies have highlighted the potential of a-(Aminomethyl)-2-fluorobenzeneacetic acid hydrochloride in drug discovery. Its structure suggests that it may act as a precursor for more complex molecules with bioactive properties. For instance, researchers have explored its role in the development of anti-inflammatory agents and neuroprotective drugs. The presence of the fluorine atom in the benzene ring enhances the compound's lipophilicity, which is crucial for drug absorption and bioavailability.

In terms of physical properties, a-(Aminomethyl)-2-fluorobenzeneacetic acid hydrochloride exhibits a melting point of approximately 210°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate. These characteristics make it ideal for use in chromatographic separations and other analytical techniques commonly employed in pharmaceutical research.

The application of this compound extends beyond pharmacology. It has been utilized as an intermediate in the synthesis of agrochemicals, where its stability and reactivity are highly valued. Additionally, its ability to form stable complexes with metal ions has led to its exploration in materials science, particularly in the development of coordination polymers and metal-organic frameworks (MOFs).

From a sustainability perspective, researchers have investigated greener synthesis routes for a-(Aminomethyl)-2-fluorobenzeneacetic acid hydrochloride. By employing catalytic hydrogenation and enzymatic reactions, the production process can be made more environmentally friendly while maintaining high yields. These advancements align with the growing demand for eco-friendly chemical manufacturing practices.

In conclusion, a-(Aminomethyl)-2-fluorobenzeneacetic acid hydrochloride (CAS No: 1017788-05-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool in both academic research and industrial development.

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